molecular formula C15H14N4O4S2 B2893783 4-(N,N-dimethylsulfamoyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1226433-40-4

4-(N,N-dimethylsulfamoyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2893783
CAS RN: 1226433-40-4
M. Wt: 378.42
InChI Key: LRTYJNDRMJTLBC-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Structural Analysis and Synthesis

  • A study detailed the crystal structure of a closely related compound, highlighting the stabilization of the crystal structure through hydrogen bonds and π···π interactions, which are critical for understanding the molecular interactions and designing related compounds (Sharma et al., 2016).
  • Another research focused on the design, synthesis, and evaluation of benzamides, including structures similar to the specified compound, for anticancer activity. This work showcases the compound's potential in medicinal chemistry and drug development (Ravinaik et al., 2021).

Biological Studies

  • The biological activities of derivatives of 1,3,4-oxadiazole-2-thiones have been explored, revealing their antioxidant and antibacterial properties. This suggests the compound's potential for further exploration in these areas (Karanth et al., 2019).
  • Research into benzamide derivatives, including compounds similar to the specified molecule, has demonstrated potential biological applications by targeting human recombinant alkaline phosphatase and human ecto-5′-nucleotidases. This indicates the compound's relevance in medicinal chemistry and its potential to bind nucleotide protein targets (Saeed et al., 2015).

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in signal transduction, protein synthesis, and cellular metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various biological targets, it may induce a wide range of cellular responses. Without specific target identification and mechanistic studies, these effects remain speculative .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, changes in pH or temperature could potentially affect the compound’s conformation and, consequently, its interaction with targets .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c1-19(2)25(21,22)12-5-3-10(4-6-12)13(20)16-15-18-17-14(23-15)11-7-8-24-9-11/h3-9H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTYJNDRMJTLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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